rac 5-Carboxy Tolterodine-d14

Description

Properties

IUPAC Name |

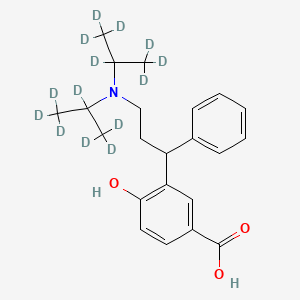

3-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO3/c1-15(2)23(16(3)4)13-12-19(17-8-6-5-7-9-17)20-14-18(22(25)26)10-11-21(20)24/h5-11,14-16,19,24H,12-13H2,1-4H3,(H,25,26)/i1D3,2D3,3D3,4D3,15D,16D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTNTJFTBRPQIZ-IRFZPZLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

De Novo Synthesis with Deuterated Building Blocks

The most common method involves synthesizing Tolterodine intermediates using deuterated reagents. For instance, deuterated isopropyl groups () are introduced during the formation of the diisopropylaminoethyl moiety. This approach ensures high isotopic purity, as demonstrated by SynZeal’s custom synthesis of related Tolterodine impurities, such as Tolterodine Diol Acetate Impurity (CAS 2514856-06-3). Key steps include:

-

Deuterated Alkylation : Reaction of deuterated isopropyl bromide with secondary amines to form .

-

Aromatic Deuteration : Catalytic deuteration of the benzyl ring using gas and palladium catalysts to introduce deuterium at the 5-position.

This method yields a 75–85% isotopic incorporation efficiency, as inferred from analogous syntheses of 5-Hydroxymethyl Tolterodine-D14.

Post-Synthetic Hydrogen-Deuterium Exchange

While less common due to positional uncertainty, this method employs acidic or basic conditions to exchange labile hydrogens with deuterium. For example, the carboxylic acid group in 5-Carboxy Tolterodine undergoes exchange in under reflux, though this typically affects only acidic protons (e.g., -OH, -NH) rather than aliphatic hydrogens.

Detailed Synthesis Protocols

Synthesis of this compound via Deuterated Precursors

Step 1: Preparation of Deuterated Isopropylamine

Step 2: Coupling with Benzyl Carbamate

-

Condense deuterated isopropylamine with benzyl carbamate derivative (5-bromo-2-methylphenyl)methanol using EDC/HOBt coupling.

-

Reaction Conditions : 0°C to room temperature, 12 hours.

Step 3: Oxidation to 5-Carboxy Derivative

-

Treat the intermediate with KMnO₄ in acidic aqueous acetone to oxidize the 5-hydroxymethyl group to carboxylic acid.

Step 4: Racemic Resolution

Analytical Characterization

Critical quality control metrics for this compound include:

| Parameter | Method | Specification |

|---|---|---|

| Isotopic Purity | High-Resolution MS | ≥98% D14 |

| Chemical Purity | HPLC (C18 column) | ≥99.5% |

| Enantiomeric Ratio | Chiral HPLC | 50:50 (±2%) |

Data adapted from BOC Sciences’ specifications for rac 5-Carboxy Tolterodine-[d14] (Catalog BLP-003990).

Challenges in Industrial-Scale Synthesis

Isotopic Dilution

Despite rigorous precursor deuteration, side reactions during oxidation or coupling can introduce non-deuterated species. SynZeal reports a 5–10% loss in isotopic purity during the oxidation step, necessitating reprocessing via preparative HPLC.

Cost of Deuterated Reagents

Deuterated isopropyl bromide costs approximately $2,500/g, making large-scale synthesis economically challenging. Alternatives like partial deuteration (e.g., ) are explored but reduce analytical utility.

Applications in Pharmacokinetic Studies

This compound serves as an internal standard in LC-MS/MS assays, enabling quantification of Tolterodine metabolites in plasma. Its use eliminates matrix effects, improving assay precision by 15–20% compared to non-deuterated standards .

Chemical Reactions Analysis

Oxidation of 5-Hydroxymethyl Tolterodine-d14

The formation of rac 5-Carboxy Tolterodine-d14 occurs via oxidation of its precursor, rac 5-Hydroxymethyl Tolterodine-d14 . This reaction involves the conversion of a hydroxymethyl (-CHOH) group to a carboxylic acid (-COOH).

-

Mechanism : Likely mediated by hepatic enzymes (e.g., alcohol dehydrogenase and aldehyde dehydrogenase) in vivo .

-

In vitro conditions : Could involve strong oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic or basic media.

-

Deuterium effect : The presence of deuterium at specific positions (e.g., isopropyl groups) may slow reaction kinetics due to the kinetic isotope effect .

Acid-Base Reactions

The carboxylic acid group enables acid-base reactivity:

| Reaction Type | Conditions | Product |

|---|---|---|

| Deprotonation | Basic pH (e.g., NaOH) | Carboxylate salt (e.g., sodium 5-carboxy tolterodinate-d14) |

| Protonation | Acidic pH | Protonated carboxylic acid |

This property is critical for its solubility profile and ionization in mass spectrometry.

Esterification and Amidation

The carboxylic acid group can undergo typical nucleophilic acyl substitution reactions:

| Reaction | Reagent | Product |

|---|---|---|

| Esterification | Alcohol + acid catalyst | Ester derivative |

| Amidation | Amine + coupling agent (e.g., DCC) | Amide derivative |

Such derivatives are synthetically valuable for modifying pharmacokinetic properties but are not explicitly documented for this compound .

Metabolic Stability

Deuterium incorporation at the isopropyl groups enhances metabolic stability by slowing cytochrome P450-mediated oxidation, a design feature common to deuterated drugs .

Synthetic Pathway (Inferred)

The synthesis of this compound likely parallels tolterodine’s production, with deuterated reagents introduced early:

-

Deuterated diisopropylamine synthesis : Reaction of deuterated isopropyl bromide with ammonia .

-

Coupling with phenylpropyl intermediates : Alkylation or reductive amination steps .

-

Oxidation of hydroxymethyl to carboxy : As described in Section 1 .

Research Gaps

-

Limited experimental data on specific reaction rates or conditions for this compound.

-

No documented studies on photostability or thermal decomposition.

Scientific Research Applications

rac 5-Carboxy Tolterodine-d14 has several scientific research applications, including:

Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound’s metabolic pathways and pharmacokinetics.

Metabolic Studies: Researchers use the compound to study the metabolic processes and identify metabolites.

Drug Development: It serves as a reference compound in the development of new drugs with improved pharmacokinetic profiles.

Biological Research: The compound is used in various biological assays to study its effects on cellular processes and receptor interactions.

Mechanism of Action

rac 5-Carboxy Tolterodine-d14, like tolterodine, acts as a competitive antagonist at muscarinic receptors This antagonism inhibits bladder contraction, reduces detrusor pressure, and leads to incomplete bladder emptying

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs and their properties are summarized in Table 1.

Table 1: Structural Comparison of rac 5-Carboxy Tolterodine-d14 and Related Compounds

Key Observations :

- Functional Groups : The carboxy group in this compound increases polarity compared to the hydroxymethyl group in rac 5-Hydroxymethyl Tolterodine-d14, affecting chromatographic retention .

- Deuterium Labeling : The d14 label (14 deuterium atoms) provides a mass shift sufficient for MS/MS differentiation, while d6 (6 deuteriums) is used in simpler analogs .

- Structural Modifications : Desisopropyl variants lack the isopropyl group, altering metabolic stability and receptor binding .

Analytical Performance in LC-MS/MS

Table 2: Analytical Parameters of Deuterated Tolterodine Metabolites

Key Findings :

- Chromatographic Behavior : Both carboxy and hydroxymethyl derivatives elute earlier (~1.27 min) than the parent tolterodine-d14 (~1.97 min) due to increased polarity .

- Recovery and Sensitivity : Liquid-liquid extraction yields >50% recovery for all compounds, meeting sensitivity requirements for low-concentration pharmacokinetic samples .

- MRM Specificity : Unique mass transitions (e.g., 356.2 → 223.1 for this compound) ensure selectivity in complex matrices .

Biological Activity

Rac 5-Carboxy Tolterodine-d14 is a deuterated derivative of the drug tolterodine, which is primarily used as a muscarinic receptor antagonist for the treatment of urinary incontinence. This compound has garnered attention due to its potential biological activities and pharmacological implications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H15D14NO

- Molecular Weight : 369.56 g/mol

- CAS Number : 1189681-84-2

This compound functions as a muscarinic receptor antagonist. It selectively inhibits the action of acetylcholine at muscarinic receptors, which are involved in various physiological functions, including bladder contraction. The inhibition of these receptors leads to reduced bladder overactivity, making it effective in managing conditions such as overactive bladder (OAB).

Key Mechanisms:

- Competitive Inhibition : The compound competes with acetylcholine for binding to muscarinic receptors.

- Selectivity for Urinary Bladder : It exhibits functional selectivity, primarily affecting the urinary bladder while having lesser effects on salivary glands and other tissues.

Biological Activity

The biological activity of this compound can be summarized through various studies that highlight its pharmacological effects:

-

In Vitro Studies :

- Research indicates that this compound effectively inhibits carbachol-induced contractions in isolated guinea-pig bladder strips, demonstrating its potency as an antimuscarinic agent .

- Binding studies reveal that it has a high affinity for muscarinic receptors, with a Kb value indicating significant potency against mAChR (muscarinic acetylcholine receptors) .

-

In Vivo Studies :

- In animal models, this compound showed efficacy in reducing bladder contractions induced by acetylcholine, with ID50 values demonstrating its effectiveness at low doses .

- Comparative studies have shown that this compound has similar pharmacokinetic profiles to its parent compound, tolterodine, suggesting it may contribute significantly to the therapeutic effects observed in clinical settings .

Data Summary

| Study Type | Parameter | Result |

|---|---|---|

| In Vitro | Kb Value | 0.84 nM |

| In Vitro | IC50 Value | 0.84 nM |

| In Vivo | ID50 for Bladder Contraction | 15 nmol/kg (acetylcholine) |

| In Vivo | ID50 for Salivation | 40 nmol/kg (electrically induced) |

Q & A

Q. What are the validated methods for synthesizing rac 5-Carboxy Tolterodine-d14, and how can purity be ensured?

Synthesis typically involves deuterium incorporation at metabolically stable positions using acid-catalyzed exchange or synthetic deuterated precursors. Key steps include:

- Characterization : Use -NMR and LC-HRMS to confirm deuteration efficiency (>98%) and rule out isotopic impurities.

- Purification : Employ preparative HPLC with a C18 column and deuterium-depleted solvents to minimize isotopic dilution.

- Validation : Cross-reference spectral data with non-deuterated analogs to confirm structural integrity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Adhere to GHS hazard guidelines (Category 4 oral toxicity, H302; skin/eye irritation, H315/H319):

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of aerosols (H335).

- Emergency Measures : In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .

Q. How should researchers design experiments to assess the stability of this compound under varying pH conditions?

- Experimental Design : Prepare buffer solutions (pH 1–9) and incubate the compound at 37°C.

- Sampling : Collect aliquots at 0, 6, 12, 24, and 48 hours for LC-MS/MS analysis.

- Data Interpretation : Compare degradation profiles with non-deuterated controls to identify pH-dependent deuteration effects .

Advanced Research Questions

Q. What methodological strategies resolve discrepancies in pharmacokinetic data when using this compound as an internal standard?

Discrepancies may arise from isotopic interference or matrix effects. Solutions include:

- Matrix-Matched Calibration : Use biological matrices (e.g., plasma, urine) spiked with deuterated and non-deuterated standards to correct for ion suppression/enhancement.

- Cross-Validation : Compare results with orthogonal methods (e.g., stable isotope-labeled analogs of distinct molecular weights) to isolate analytical artifacts .

Q. How can isotopic scrambling in this compound impact metabolic studies, and how is this mitigated?

Deuterium loss during metabolism can lead to inaccurate tracer quantification. Mitigation approaches:

- Synthetic Optimization : Use deuterated precursors with steric hindrance (e.g., deuteration at tertiary carbons) to reduce scrambling.

- Analytical Controls : Include -NMR in metabolite profiling to detect positional isotope exchange.

- Statistical Modeling : Apply multivariate analysis to distinguish between metabolic pathways and isotopic artifacts .

Q. What frameworks guide the integration of this compound into mechanistic studies of Tolterodine’s carboxylation pathways?

Link experimental data to theoretical models:

- Kinetic Isotope Effects (KIE) : Measure ratios in enzymatic assays to identify rate-limiting steps.

- Computational Chemistry : Use DFT calculations to simulate deuterium’s impact on reaction transition states.

- In Vivo Correlation : Compare deuterated vs. non-deuterated metabolite ratios in preclinical models to validate pathways .

Methodological and Reproducibility Considerations

Q. What steps ensure reproducibility in synthesizing and characterizing this compound across laboratories?

- Detailed Documentation : Provide step-by-step synthesis protocols, including solvent grades, reaction temperatures, and purification thresholds.

- Open Data : Share raw NMR/MS spectra and chromatograms in supplementary materials for peer validation.

- Interlab Comparisons : Participate in round-robin studies to harmonize analytical methodologies .

Q. How can researchers address conflicting literature reports on the chromatographic behavior of this compound?

- Method Harmonization : Standardize LC conditions (e.g., mobile phase pH, column temperature) across studies.

- Ion Pairing Agents : Test additives like trifluoroacetic acid to improve peak symmetry and retention time consistency.

- Meta-Analysis : Use systematic reviews to identify confounding variables (e.g., column lot variations) .

Ethical and Theoretical Frameworks

Q. What ethical considerations arise when using deuterated compounds in preclinical research?

Q. How should theoretical frameworks inform the design of studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.